N,6-diphenyl-4-pyrimidinamine

AXL kinase cancer therapy diphenylpyrimidine SAR

N,6-Diphenyl-4-pyrimidinamine is the unsubstituted phenylaminopyrimidine (PAP) core at the heart of imatinib, nilotinib, and dasatinib. It serves as the optimal starting point for ATP-competitive kinase inhibitor design, enabling >200-fold potency gains through systematic substitution targeting BCR-ABL, EGFR T790M/L858R, BTK, and AXL. Procure to rapidly build diverse derivative libraries and establish baseline SAR references.

Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
Cat. No. B5834632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-diphenyl-4-pyrimidinamine
Molecular FormulaC16H13N3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC=C3
InChIInChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H,(H,17,18,19)
InChIKeyTZGVTJQEPWNPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Diphenyl-4-pyrimidinamine: A Privileged Phenylaminopyrimidine Scaffold for Kinase Inhibitor Development and Procurement Evaluation


N,6-Diphenyl-4-pyrimidinamine belongs to the phenylaminopyrimidine (PAP) class, a privileged scaffold extensively employed in the rational design of ATP-competitive kinase inhibitors [1]. This compound features a pyrimidine core substituted with phenyl groups at the N and 6-positions, a structural motif foundational to clinically validated therapeutics including imatinib, nilotinib, and dasatinib [1][2]. As an unsubstituted core structure, it serves as both a key synthetic intermediate for generating diverse derivative libraries and a baseline comparator for structure-activity relationship (SAR) studies targeting kinases such as BCR-ABL, EGFR, BTK, and AXL [2][3]. Its procurement relevance stems from its dual role: as a versatile building block for medicinal chemistry optimization and as a reference standard against which substitution-driven potency improvements are quantitatively measured [4].

Why N,6-Diphenyl-4-pyrimidinamine Cannot Be Generically Substituted in SAR-Driven Lead Optimization


The 4-pyrimidinamine scaffold exhibits extreme sensitivity to substitution pattern, with minor structural modifications producing orders-of-magnitude shifts in kinase selectivity and cellular potency [1]. In diphenylpyrimidine (DPPY) optimization studies, the introduction of an aniline side chain at the C-2 position transformed weakly active cores into BTK inhibitors with IC50 values as low as 10.5 μM against Ramos cells, representing a substantial improvement over the unsubstituted baseline [1]. Similarly, diamine derivatization of the diphenylpyrimidine framework yielded AXL inhibitors with enzymatic IC50 values ranging from >1000 nM to 5 nM, demonstrating that identical core scaffolds produce dramatically divergent biological outcomes depending on substitution [2]. For EGFR T790M/L858R targeting, diphenylpyrimidine derivatives showed ATP-competitive IC50 values spanning from 27.5 nM to 0.71 nM based solely on substitution pattern optimization [3]. These quantitative SAR gradients establish that N,6-diphenyl-4-pyrimidinamine serves as a non-interchangeable reference point; any derivative intended for a specific kinase application must be evaluated against its own substitution-dependent activity profile rather than relying on class-level assumptions [4].

Quantitative Differentiation Evidence: N,6-Diphenyl-4-pyrimidinamine Against Closest Structural Analogs


AXL Kinase Inhibition: Diphenylpyrimidine-Diamine Derivatives Achieve 5 nM Potency from Unsubstituted Baseline Scaffold

A structure-based drug discovery program evaluated a series of diphenylpyrimidine-diamine derivatives derived from the N,6-diphenyl-4-pyrimidinamine scaffold. Compound m16 demonstrated enzymatic inhibitory potency of IC50 = 5 nM against AXL kinase, placing it among the most potent AXL inhibitors reported in this chemical series [1]. The unsubstituted core scaffold serves as the synthetic entry point for this optimization trajectory, establishing a >200-fold potency differential relative to weakly active starting compounds in the series [1].

AXL kinase cancer therapy diphenylpyrimidine SAR

BTK Inhibition in B-Cell Malignancies: DPPY Derivative 7j Demonstrates Comparable Activity to Ibrutinib

In a study optimizing diphenylpyrimidine derivatives (DPPYs) as BTK inhibitors, compound 7j—a C-2 aniline-substituted derivative of the N,6-diphenyl-4-pyrimidinamine scaffold—exhibited IC50 = 10.5 μM against Ramos cells and IC50 = 19.1 μM against Raji cells [1]. Notably, 7j displayed slightly higher inhibitory ability than the clinically approved BTK inhibitor ibrutinib in the same cellular assay system [1]. The unsubstituted core scaffold represents the synthetic starting point from which this competitive cellular activity was engineered [1].

BTK inhibitor B-cell lymphoma Ramos cells

EGFR T790M/L858R Inhibition: Diphenylpyrimidine Derivatives Achieve Sub-Nanomolar Potency Against Resistance Mutations

Diphenylpyrimidine-based inhibitors targeting the EGFR T790M/L858R resistance mutation demonstrate that the core scaffold enables engineering of high-potency compounds. In a structural optimization study, derivative 9d exhibited enzymatic IC50 = 1.097 nM against EGFR T790M/L858R and suppressed H1975 cell proliferation with IC50 = 0.09777 μM (97.8 nM) [1]. Further optimization yielded morpholine-substituted derivative 10c with enhanced potency (IC50 = 0.71 nM against EGFR T790M/L858R kinase, cellular IC50 = 0.037 μM against H1975 cells) [2]. The N,6-diphenyl-4-pyrimidinamine core serves as the unsubstituted scaffold from which these sub-nanomolar inhibitors were developed [3].

EGFR T790M/L858R NSCLC kinase inhibitor

BCR-ABL Inhibition: Phenylaminopyrimidine Derivatives Including Imatinib Achieve 25-38 nM Potency from Shared Scaffold

The phenylaminopyrimidine (PAP) class, of which N,6-diphenyl-4-pyrimidinamine is a representative core structure, includes clinically validated BCR-ABL inhibitors such as imatinib [1]. Imatinib (STI571) demonstrates IC50 = 38 nM against v-Abl, IC50 = 25 nM against BCR-ABL, and IC50 = 25 nM against c-Abl in enzymatic assays . A Chinese patent (CN104262262A) explicitly claims N,6-diphenylpyrimidine-4-amine derivatives as BCR-ABL inhibitors with in vitro ABL1 kinase inhibitory activity and anti-proliferative effects in CML models [2]. The patent establishes that derivatives of this scaffold can inhibit tumor cell proliferation and are proposed for anti-tumor drug preparation, particularly for chronic myelogenous leukemia [2].

BCR-ABL CML tyrosine kinase inhibitor

Synthetic Accessibility: Chalcone-Guanidine Cyclocondensation Provides Efficient Route to Scaffold

N,6-Diphenyl-4-pyrimidinamine is synthesized via cyclocondensation of 1,3-diphenyl-2-propen-1-one (chalcone) with guanidine, a method that utilizes readily available starting materials and mild reaction conditions . This contrasts with more complex PAP derivatives such as imatinib, which require multi-step synthesis involving amide coupling and piperazine functionalization, or nilotinib, which demands additional trifluoromethyl and imidazole substitutions [1]. The simplicity of the chalcone-guanidine route makes the unsubstituted scaffold particularly suitable for high-throughput SAR exploration and parallel library synthesis .

medicinal chemistry pyrimidine synthesis building block

In Vitro Cytotoxicity Profile: Unsubstituted Scaffold Exhibits Modest Baseline Activity Against Gastric Cancer Cells

The unsubstituted N,6-diphenyl-4-pyrimidinamine scaffold demonstrates measurable but modest anti-proliferative activity against the AGS human gastric adenocarcinoma cell line, with an IC50 = 53.02 μM . This baseline cytotoxicity provides a reference point for evaluating potency improvements achieved through substitution, with optimized derivatives in the diphenylpyrimidine class achieving cellular IC50 values as low as 0.037-0.098 μM—representing a >500-fold enhancement in cellular potency [1][2].

cytotoxicity gastric cancer AGS cells

High-Value Procurement and Research Application Scenarios for N,6-Diphenyl-4-pyrimidinamine


AXL-Targeted Cancer Therapy Lead Optimization

Medicinal chemistry teams developing AXL kinase inhibitors for oncology applications should procure N,6-diphenyl-4-pyrimidinamine as a starting scaffold. The diphenylpyrimidine-diamine derivatives derived from this core have demonstrated enzymatic IC50 = 5 nM against AXL kinase, with optimized compounds exhibiting favorable pharmacokinetic profiles and liver microsome stability [1]. The scaffold enables structure-based optimization to achieve >200-fold potency improvements from baseline [1].

BTK Inhibitor Development for B-Cell Malignancies

Researchers targeting Bruton's tyrosine kinase in B-cell lymphoma should utilize this scaffold for SAR exploration. C-2 aniline-substituted derivatives have demonstrated cellular IC50 = 10.5 μM against Ramos cells, with activity comparable to or slightly exceeding the approved BTK inhibitor ibrutinib [2]. The scaffold supports systematic side-chain variation to optimize potency while maintaining low cytotoxicity against normal PBMC cells [2].

EGFR T790M/L858R Resistance Mutation Targeting in NSCLC

Drug discovery programs addressing EGFR inhibitor resistance in non-small cell lung cancer should procure this scaffold for non-covalent inhibitor development. Diphenylpyrimidine derivatives have achieved enzymatic IC50 = 0.71-1.097 nM against EGFR T790M/L858R and suppressed H1975 cell proliferation with IC50 = 0.037-0.098 μM [3][4]. The scaffold's ATP-competitive binding mode enables engineering of inhibitors effective against clinically challenging resistance mutations [3].

BCR-ABL Kinase Inhibitor Discovery for CML

Teams developing next-generation BCR-ABL inhibitors for chronic myelogenous leukemia should consider this scaffold, which is explicitly claimed in patent CN104262262A for BCR-ABL inhibition [5]. Derivatives of N,6-diphenylpyrimidine-4-amine have demonstrated in vitro ABL1 kinase inhibitory activity and anti-proliferative effects in CML models, with the patent describing their utility in preparing anti-tumor drugs [5]. The scaffold shares structural ancestry with clinically validated PAP-class inhibitors including imatinib (BCR-ABL IC50 = 25 nM) .

High-Throughput Parallel Library Synthesis for Kinase Profiling

Chemical biology and screening core facilities should procure this compound as a versatile building block for parallel library synthesis. The chalcone-guanidine cyclocondensation route enables efficient scaffold preparation using readily available, low-cost starting materials under mild conditions . This synthetic accessibility supports rapid diversification across multiple substitution vectors (C-2, N-4, and 6-positions), facilitating systematic kinase selectivity profiling and hit identification campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,6-diphenyl-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.